REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].C[O:10][C:11]([C:13]1[O:14][C:15]([CH2:18]Cl)=[CH:16][CH:17]=1)=[O:12]>CN(C=O)C.CCOC(C)=O>[F:3][C:4]([F:8])([F:7])[CH2:5][O:6][CH2:18][C:15]1[O:14][C:13]([C:11]([OH:12])=[O:10])=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
99 μL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(=CC1)CCl
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under nitrogen for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
WAIT
|
Details
|
at 60 C for 3 h
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
at 100 C for 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
then washed with saturated aq. sodium bicarbonate (4×6 mL), saturated aq. ammonium chloride (2×6 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous extractions
|
Type
|
ADDITION
|
Details
|
brought to pH 1 by the addition of 2M HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (5 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extractions
|
Type
|
WASH
|
Details
|
were washed with water (3×6 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (6 mL) and then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(COCC1=CC=C(O1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |